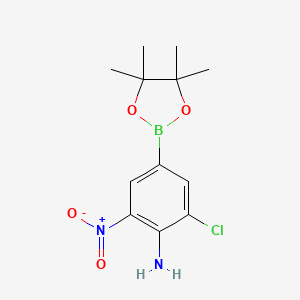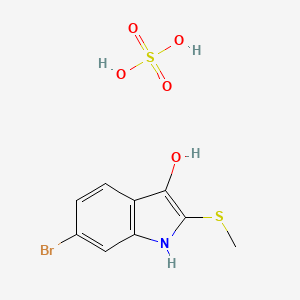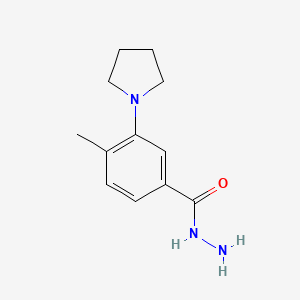
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide is an organic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a benzohydrazide moiety, making it a versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with pyrrolidine, followed by reduction and subsequent hydrazide formation . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby disrupting their function and exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds share a similar benzohydrazide core but differ in the substituents on the pyrrolidine ring.
4-(Pyrrolidin-1-ylmethyl)benzaldehyde: This compound has a similar pyrrolidine ring but differs in the aldehyde functional group.
Uniqueness
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide is unique due to its specific combination of a methyl group and a pyrrolidine ring attached to a benzohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-methyl-3-pyrrolidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C12H17N3O/c1-9-4-5-10(12(16)14-13)8-11(9)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) |
InChI Key |
AKISAFNPAOBGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


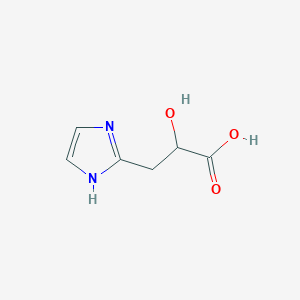
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B11765568.png)

![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)
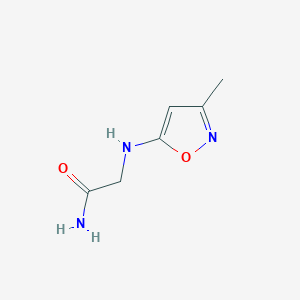
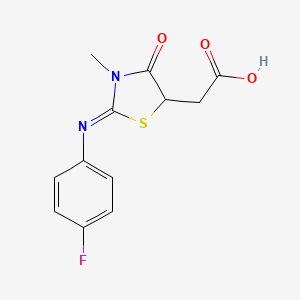
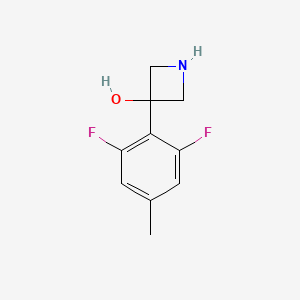
![1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride](/img/structure/B11765590.png)
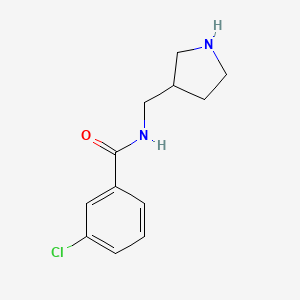
![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)
